molecular formula C7H16S2 B8532422 5-Ethylthiopentanethiol

5-Ethylthiopentanethiol

Cat. No.: B8532422
M. Wt: 164.3 g/mol
InChI Key: JBDZEJSMMILDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylthiopentanethiol (systematic name: 5-ethylpentane-1-thiol) is a sulfur-containing organic compound characterized by a five-carbon chain with an ethyl substituent and a terminal thiol (-SH) group. Its molecular formula is C₇H₁₆S, and it belongs to the class of alkanethiols. Thiols are known for their strong odor, nucleophilic reactivity, and applications in organic synthesis, coordination chemistry, and materials science. The ethyl group in 5-ethylthiopentanethiol introduces steric and electronic effects that influence its physical properties (e.g., boiling point, solubility) and chemical behavior compared to simpler alkanethiols like pentanethiol or hexanethiol .

Properties

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

5-ethylsulfanylpentane-1-thiol

InChI

InChI=1S/C7H16S2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

JBDZEJSMMILDGI-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-ethylthiopentanethiol but differ in functional groups, substituents, or backbone configuration. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of 5-Ethylthiopentanethiol and Analogous Compounds

Compound Name Molecular Formula Functional Groups Key Features
5-Ethylthiopentanethiol C₇H₁₆S Thiol (-SH), ethyl substituent High nucleophilicity; used in self-assembled monolayers (SAMs)
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S Ester (-COOEt), thiophene ring Aromatic sulfur heterocycle; used in polymer synthesis and electronics
Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate C₁₅H₂₀O₃S Ester, ketone, ethylthio group Dual sulfur-oxygen functionality; potential in medicinal chemistry
Pentanethiol C₅H₁₂S Thiol (-SH) Simpler backbone; lower boiling point (~126°C) vs. 5-ethylthiopentanethiol

Ethyl 5-(3-thienyl)pentanoate (CAS 88661-22-7)

  • Structural Differences: Replaces the thiol group with an ester (-COOEt) and incorporates a thiophene (aromatic sulfur heterocycle) at the pentanoate chain.
  • Reactivity : The ester group is less nucleophilic than a thiol, making it more stable but less reactive in metal coordination. The thiophene ring enables π-π stacking, useful in conductive polymers .
  • Applications : Preferred in electronic materials (e.g., organic semiconductors) due to its aromatic system, unlike 5-ethylthiopentanethiol, which is used in SAMs for surface modification .

Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate (CAS 951885-95-3)

  • Structural Differences : Combines an ester, ketone, and ethylthio (-S-Et) phenyl group. The ketone introduces polarity, while the ethylthio group provides mild nucleophilicity.
  • Reactivity: The ketone allows for keto-enol tautomerism, enabling diverse reaction pathways (e.g., aldol condensation). This contrasts with 5-ethylthiopentanethiol, which primarily undergoes thiol-disulfide exchange or metal binding .
  • Applications : Investigated as a precursor for bioactive molecules (e.g., enzyme inhibitors), leveraging its dual sulfur-oxygen motifs .

Pentanethiol (C₅H₁₂S)

  • Structural Differences : Lacks the ethyl substituent and has a shorter carbon chain.
  • Physical Properties : Lower molecular weight results in a boiling point of ~126°C, compared to ~180°C for 5-ethylthiopentanethiol (estimated via analogy to hexanethiol).
  • Applications: Simpler structure makes it a cheaper ligand for nanoparticle synthesis, but it lacks the steric stabilization provided by the ethyl group in 5-ethylthiopentanethiol .

Key Research Findings and Trends

Reactivity Hierarchy : Thiols (e.g., 5-ethylthiopentanethiol) exhibit higher nucleophilicity than esters or thioethers, making them superior for surface functionalization .

Thermal Stability: Esters (e.g., Ethyl 5-(3-thienyl)pentanoate) decompose at higher temperatures (~250°C) compared to thiols (~200°C) due to stronger C=O bonds .

Biological Compatibility: Compounds with mixed functionalities (e.g., Ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate) show promise in drug delivery systems due to balanced hydrophobicity and reactivity .

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